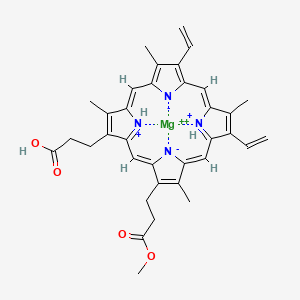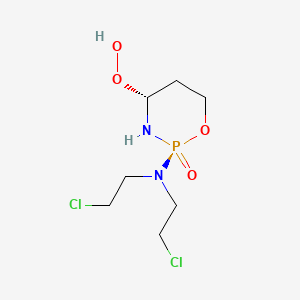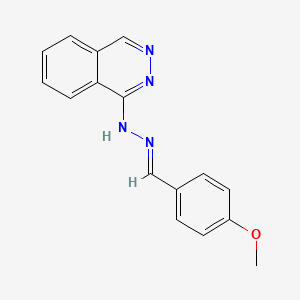
Magnesium protoporphyrin monomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium protoporphyrin monomethyl ester is a crucial intermediate in the biosynthesis of chlorophyll. This compound plays a significant role in the formation of the chlorophyll isocyclic ring, which is essential for photosynthesis in plants. It is synthesized by the enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase, which catalyzes the conversion of magnesium-protoporphyrin IX 13-monomethyl ester to divinylprotochlorophyllide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of magnesium-protoporphyrin IX 13-monomethyl ester involves the enzymatic conversion of magnesium-protoporphyrin IX. The enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase catalyzes this reaction in the presence of NADPH and oxygen. The reaction conditions typically include a pH of around 8.0 and a temperature of 25-30°C .
Industrial Production Methods: Industrial production of magnesium-protoporphyrin IX 13-monomethyl ester is not widely reported, as it is primarily studied in the context of chlorophyll biosynthesis in plants. the enzymatic synthesis method described above can be scaled up for laboratory production .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium protoporphyrin monomethyl ester primarily undergoes oxidation reactions. The enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase catalyzes the oxidation of this compound to form divinylprotochlorophyllide .
Common Reagents and Conditions:
Reagents: NADPH, oxygen, and reduced ferredoxin.
Conditions: pH 8.0, temperature 25-30°C, presence of the enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase
Major Products: The major product formed from the oxidation of magnesium-protoporphyrin IX 13-monomethyl ester is divinylprotochlorophyllide .
Applications De Recherche Scientifique
Magnesium protoporphyrin monomethyl ester has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the biosynthesis of chlorophyll and related pigments
Biology: It plays a crucial role in understanding the photosynthetic process in plants and algae
Medicine: Research on this compound can provide insights into the development of photosensitizers for photodynamic therapy
Industry: It is used in the study of plant growth and development, particularly in the context of improving crop yields and stress resistance
Mécanisme D'action
The mechanism of action of magnesium-protoporphyrin IX 13-monomethyl ester involves its conversion to divinylprotochlorophyllide by the enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase. This enzyme requires Fe(II) for activity and uses electrons from reduced ferredoxin to catalyze the oxidation reaction . The molecular targets and pathways involved include the chlorophyll biosynthesis pathway and the photosynthetic electron transport chain .
Comparaison Avec Des Composés Similaires
Magnesium protoporphyrin monomethyl ester is unique in its role as an intermediate in chlorophyll biosynthesis. Similar compounds include:
Magnesium-protoporphyrin IX: The precursor to magnesium-protoporphyrin IX 13-monomethyl ester
Divinylprotochlorophyllide: The product formed from the oxidation of magnesium-protoporphyrin IX 13-monomethyl ester
Protochlorophyllide: Another intermediate in the chlorophyll biosynthesis pathway
These compounds are all part of the chlorophyll biosynthesis pathway, but magnesium-protoporphyrin IX 13-monomethyl ester is unique in its specific role in the formation of the chlorophyll isocyclic ring .
Propriétés
Formule moléculaire |
C35H36MgN4O4+2 |
|---|---|
Poids moléculaire |
601 g/mol |
Nom IUPAC |
magnesium;3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,23-diium-22,24-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C35H35N4O4.Mg/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)32(38-27)17-33-25(11-13-35(42)43-7)21(6)29(39-33)16-31-23(9-2)19(4)28(37-31)15-30(22)36-26;/h8-9,14-17H,1-2,10-13H2,3-7H3,(H2-,36,37,38,39,40,41);/q-1;+2/p+1/b26-14?,27-14-,28-15-,29-16-,30-15?,31-16?,32-17?,33-17-; |
Clé InChI |
JHTBRMHXRULRGV-LKLHDJBNSA-O |
SMILES isomérique |
CC\1=C(C\2=[NH+]/C1=C\C3=C(C(=C([N-]3)/C=C\4/C(=C(C(=[NH+]4)/C=C\5/C(=C(/C(=C2)/[N-]5)CCC(=O)OC)C)C=C)C)C=C)C)CCC(=O)O.[Mg+2] |
SMILES canonique |
CC1=C(C2=[NH+]C1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=C2)[N-]5)CCC(=O)OC)C)C=C)C)C=C)C)CCC(=O)O.[Mg+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B1241879.png)

![2-chloro-N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)aniline](/img/structure/B1241881.png)
![2-cyano-3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B1241883.png)
![2-(4'-fluoro-4-biphenylylmethyl)-6-[2-(N-aminocarbonyl-N-hydroxyamino)-ethoxy]-1-oxo-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1241884.png)

![[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate](/img/structure/B1241887.png)
![2-Acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid](/img/structure/B1241889.png)
![3-[[4-[7-(Diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1241891.png)


